molecular formula C12H13N3O2 B12784138 2-amino-5-ethyl-5-phenyl-1H-pyrimidine-4,6-dione

2-amino-5-ethyl-5-phenyl-1H-pyrimidine-4,6-dione

Cat. No.: B12784138
M. Wt: 231.25 g/mol
InChI Key: JNIQFZNIZYVPIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-5-ethyl-5-phenyl-1H-pyrimidine-4,6-dione is a heterocyclic compound with a pyrimidine ring structure.

Preparation Methods

The synthesis of 2-amino-5-ethyl-5-phenyl-1H-pyrimidine-4,6-dione typically involves the reaction of ethyl acetoacetate with urea and benzaldehyde under acidic or basic conditions. The reaction proceeds through a series of steps, including condensation, cyclization, and dehydration, to form the desired pyrimidine derivative . Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

2-amino-5-ethyl-5-phenyl-1H-pyrimidine-4,6-dione undergoes various chemical reactions, including:

Scientific Research Applications

2-amino-5-ethyl-5-phenyl-1H-pyrimidine-4,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-5-ethyl-5-phenyl-1H-pyrimidine-4,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby interfering with their normal function. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

2-amino-5-ethyl-5-phenyl-1H-pyrimidine-4,6-dione can be compared with other similar compounds, such as:

Properties

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

2-amino-5-ethyl-5-phenyl-1H-pyrimidine-4,6-dione

InChI

InChI=1S/C12H13N3O2/c1-2-12(8-6-4-3-5-7-8)9(16)14-11(13)15-10(12)17/h3-7H,2H2,1H3,(H3,13,14,15,16,17)

InChI Key

JNIQFZNIZYVPIO-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=O)NC(=NC1=O)N)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.